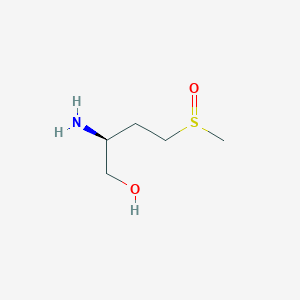
Methioninol S-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methioninol S-oxide is a sulfur-containing organic compound that is derived from the oxidation of methionine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methioninol S-oxide can be synthesized through the oxidation of methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide, hypochlorite, and other reactive oxygen species . The reaction typically involves the conversion of the sulfur atom in methionine to a sulfoxide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of biocatalysts, such as methionine sulfoxide reductases, can also be employed to facilitate the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Methioninol S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to methionine sulfone.
Reduction: This compound can be reduced back to methionine using reducing agents like dithiothreitol or thioredoxin.
Substitution: The sulfoxide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, hypochlorite.
Reducing Agents: Dithiothreitol, thioredoxin.
Reaction Conditions: Typically carried out under controlled pH and temperature to optimize yield and selectivity.
Major Products Formed
Methionine Sulfone: Formed through further oxidation.
Methionine: Formed through reduction.
Scientific Research Applications
Methioninol S-oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in oxidative stress and protein function modulation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mechanism of Action
Methioninol S-oxide exerts its effects primarily through its ability to modulate redox reactions. It can act as both an oxidant and a reductant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes like methionine sulfoxide reductases, which play a crucial role in maintaining cellular redox balance . These interactions can influence signal transduction pathways and protein function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methionine Sulfoxide: A closely related compound with similar redox properties.
Methionine Sulfone: A further oxidized form of methionine.
S-adenosyl-methionine: Another sulfur-containing compound involved in methylation reactions.
Uniqueness
Methioninol S-oxide is unique due to its specific redox properties and its ability to modulate protein function through reversible oxidation and reduction. This makes it a valuable tool in studying oxidative stress and its impact on cellular processes .
Properties
CAS No. |
1935901-06-6 |
|---|---|
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfinylbutan-1-ol |
InChI |
InChI=1S/C5H13NO2S/c1-9(8)3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-,9?/m0/s1 |
InChI Key |
JCIQSPZSTVLYLO-GXRJOMEUSA-N |
Isomeric SMILES |
CS(=O)CC[C@@H](CO)N |
Canonical SMILES |
CS(=O)CCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















